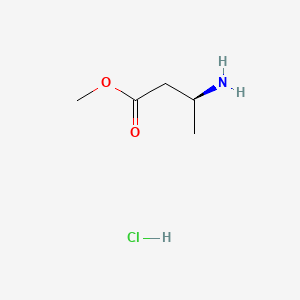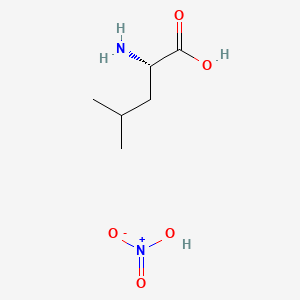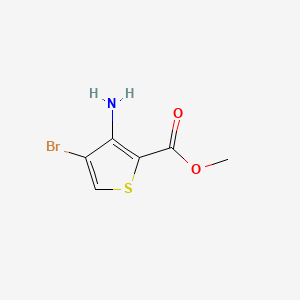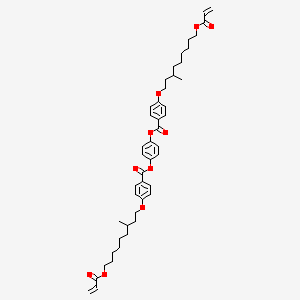
(S)-Methyl 3-aminobutanoate hydrochloride
描述
(S)-Methyl 3-aminobutanoate hydrochloride is a chiral compound with significant relevance in organic chemistry and pharmaceutical research. It is the hydrochloride salt of (S)-Methyl 3-aminobutanoate, which is an ester derivative of 3-aminobutanoic acid. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 3-aminobutanoate hydrochloride typically involves the esterification of (S)-3-aminobutanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or recrystallization to obtain the compound in high purity.
化学反应分析
Types of Reactions: (S)-Methyl 3-aminobutanoate hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Hydrolysis: The ester group can be hydrolyzed to yield (S)-3-aminobutanoic acid and methanol.
Reductive Amination: The compound can undergo reductive amination to form secondary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reductive Amination: Reducing agents such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Major Products:
Nucleophilic Substitution: Substituted amines or amides.
Hydrolysis: (S)-3-aminobutanoic acid and methanol.
Reductive Amination: Secondary amines.
科学研究应用
(S)-Methyl 3-aminobutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Employed in the production of fine chemicals and specialty chemicals.
作用机制
The mechanism of action of (S)-Methyl 3-aminobutanoate hydrochloride is primarily related to its role as a precursor in the synthesis of other compounds. It can interact with various molecular targets and pathways depending on the specific application. For instance, in pharmaceutical research, it may be used to synthesize compounds that modulate neurotransmitter activity or inhibit specific enzymes.
相似化合物的比较
- (S)-Ethyl 3-aminobutanoate hydrochloride
- (S)-3-aminobutanoic acid
- ®-Methyl 3-aminobutanoate hydrochloride
Comparison:
- (S)-Ethyl 3-aminobutanoate hydrochloride: Similar in structure but with an ethyl ester group instead of a methyl ester group. This difference can affect the compound’s reactivity and solubility.
- (S)-3-aminobutanoic acid: The parent acid form, which lacks the ester group. It is more polar and may have different solubility and reactivity profiles.
- ®-Methyl 3-aminobutanoate hydrochloride: The enantiomer of (S)-Methyl 3-aminobutanoate hydrochloride. The different stereochemistry can lead to different biological activities and interactions with chiral environments.
This compound stands out due to its specific stereochemistry and its utility as a versatile intermediate in various synthetic pathways.
属性
IUPAC Name |
methyl (3S)-3-aminobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(6)3-5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRQJTGGWNTZLJ-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139243-55-3 | |
| Record name | Butanoic acid, 3-amino-, methyl ester, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139243-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl (3S)-3-aminobutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













